molecular formula C19H19ClN4O2 B11429198 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

Cat. No.: B11429198
M. Wt: 370.8 g/mol
InChI Key: RTKLARIIRDZMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a urea linkage, a pyrazole ring, and a chlorinated phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.

    Urea Linkage Formation: The final step involves the reaction of the chlorinated and methylated phenyl compound with the pyrazole derivative in the presence of a urea-forming reagent like phosgene or carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
  • 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Uniqueness: 1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is unique due to its specific urea linkage and the presence of both chlorinated and methylated phenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea

InChI

InChI=1S/C19H19ClN4O2/c1-12-9-10-14(20)11-16(12)21-19(26)22-17-13(2)23(3)24(18(17)25)15-7-5-4-6-8-15/h4-11H,1-3H3,(H2,21,22,26)

InChI Key

RTKLARIIRDZMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.